Disulfide, diethoxy
Overview
Description
“Disulfide, diethoxy” is a compound containing a R−S−S−R′ functional group or the S2− 2 anion . The linkage is also called an SS-bond or sometimes a disulfide bridge and usually derived from two thiol groups . It is a by-product of the commercial production of ethanethiol, which is prepared by the reaction of ethylene with hydrogen sulfide over an alumina-based catalyst .
Chemical Reactions Analysis
In proteins, the main biochemical reaction involved in disulfide bond formation is the thiol-disulfide exchange in which the thiolate anion R1S− displaces a sulphur atom of the disulfide bond R2SSR3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of molybdenum disulfide have been discussed thoroughly in order to justify its suitability as an electrochemical sensing material . A detailed outline of various synthesis techniques used to prepare molybdenum disulfide has been explored .
Scientific Research Applications
Chemical Reactions and Synthesis
Diethoxy disulfide is involved in a variety of chemical reactions. For example, it reacts with arylhydrazines to produce arylbenzenes, diaryl sulfides, and aryl ethoxy tetrasulfides. This reaction is significant in organic synthesis, contributing to the formation of various chemical compounds (Kagami & Motoki, 1979). Additionally, diethoxy disulfide has been used as a sulfur transfer reagent in the synthesis of thioindigoides, demonstrating its utility in specialized chemical synthesis processes (Hoepping & Mayer, 1995).
Biochemistry and Protein Studies
In biochemistry, disulfide bonds are critical for stabilizing the tertiary and quaternary structures of proteins. The chemistry of disulfide bonds has been extensively studied in the context of protein folding, structure, and stability. For instance, research on bovine pancreatic ribonuclease A (RNase A) has illustrated how disulfide-bond chemistry can be applied to understand protein dynamics and folding mechanisms (Wedemeyer, Welker, Narayan, & Scheraga, 2000).
Biotechnological Applications
Disulfide engineering is a significant biotechnological tool. It involves the introduction of novel disulfide bonds into proteins to improve stability or modify functional characteristics. Software tools like Disulfide by Design 2.0 have been developed to facilitate the prediction and analysis of potential disulfide bonds in protein engineering (Craig & Dombkowski, 2013).
Materials Science
Disulfide chemistry is also crucial in materials science. For example, disulfide groups introduced into covalently cross-linked rubber can enable self-healing properties at moderate temperatures, highlighting potential applications in smart materials and coatings (Canadell, Goossens, & Klumperman, 2011).
Energy Storage
In the field of energy storage, disulfide compounds have been explored as cathode materials in batteries. Their incorporation into metal–organic frameworks has demonstrated improved battery performance and stable cycle performance, indicating the potential of disulfide compounds in advanced energy storage technologies (Shimizu et al., 2018).
Safety And Hazards
The safety and hazards of “Disulfide, diethoxy” can be found in its SDS (Safety Data Sheet) which includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Future Directions
The future of synthetic chemistry including organic synthesis, inorganic synthesis and polymer synthesis was briefly summarized as Ability Improvement of Synthesis and Application Enhancement of Synthesis, based on these two topics, several future directions in synthetic chemistry are briefly discussed . Future directions in solid state chemistry was held to address the interfaces in the fields where there would be significant opportunity for the development of new scientific advancements through increased interaction .
properties
IUPAC Name |
(ethoxydisulfanyl)oxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUYNWCKWXAGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOSSOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447561 | |
Record name | Disulfide, diethoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, diethoxy | |
CAS RN |
28752-22-9 | |
Record name | Disulfide, diethoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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